MK-8617 - 1187990-87-9

MK-8617

Catalog Number: EVT-276242
CAS Number: 1187990-87-9
Molecular Formula: C24H21N5O4
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-8617 is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes 1-3. [ [] ] It acts as a pan-inhibitor, meaning it effectively targets all three isoforms of the enzyme. [ [] ] This inhibition leads to the stabilization of hypoxia-inducible factors (HIFs), particularly HIF-1α, a transcription factor crucial in regulating the body's response to low oxygen levels (hypoxia). [ [], [] ]

MK-8617 has been investigated for its potential in treating anemia. [ [] ] By mimicking a hypoxic state, it stimulates the production of erythropoietin (EPO), a hormone responsible for red blood cell production. [ [] ]

Future Directions

Developing More Sensitive Detection Methods:

Research has identified Krüppel-like factor 5 (KLF5) as a potential mediator of MK-8617's profibrotic effects at higher doses. [ [], [] ] Further investigation into the HIF-1α-KLF5-TGF-β1 signaling pathway is necessary to understand this phenomenon fully and mitigate potential risks associated with high-dose MK-8617 treatment.

BAY 87-2243

  • Compound Description: BAY 87-2243 is a Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitor (HIF-PHI) that acts as an erythropoiesis stimulant. Similar to MK-8617, it is metabolized in the liver and undergoes oxidation, resulting in hydroxylated metabolites. Unlike MK-8617, BAY 87-2243 also produces ring-dissociated metabolites and glucuronic acid conjugated metabolites. []

PT-2385

  • Compound Description: PT-2385, like MK-8617 and BAY 87-2243, is a HIF-PHI. Metabolic studies reveal that it undergoes oxidation and forms hydroxylated metabolites. Additionally, it exhibits ring dissociation and glucuronic acid conjugation, similar to BAY 87-2243 but distinct from MK-8617. []

Roxadustat

  • Compound Description: Roxadustat is another HIF-PHI that stabilizes HIF by inhibiting prolyl hydroxylase enzymes, similar to MK-8617. It is used as a reference compound in doping control studies due to its potential to enhance athletic performance by increasing red blood cell production. []

Enarodustat

  • Compound Description: Enarodustat belongs to the class of HIF-PHIs, similar to MK-8617, and acts by stabilizing HIF. Its pharmacological characterization demonstrates its ability to modulate HIF activity, making it relevant in the context of HIF stabilization and potential therapeutic applications. []

IOX2

  • Compound Description: IOX2 is a HIF-PHI, similar in action to MK-8617, that stabilizes HIF by inhibiting prolyl hydroxylase enzymes. Its pharmacological characterization demonstrates its efficacy in modulating HIF activity, highlighting its relevance in research related to HIF stabilization. []

IOX4

  • Compound Description: IOX4 is another HIF-PHI, similar in mechanism to MK-8617, that exerts its effects by stabilizing HIF through prolyl hydroxylase enzyme inhibition. Its pharmacological characterization highlights its ability to effectively modulate HIF activity. []

JNJ-42041935

  • Compound Description: JNJ-42041935 belongs to the class of HIF-PHIs, similar to MK-8617, and functions by stabilizing HIF. Its inclusion in pharmacological characterization studies alongside other HIF-PHIs demonstrates its relevance in research related to HIF stabilization. []

Daphnetin

  • Compound Description: Daphnetin, unlike MK-8617, is a natural product that enhances NK cell activation, particularly in the presence of IL-12. It achieves this by activating the PI3K-Akt-mTOR signaling pathway, leading to increased IFN-γ production and enhanced NK cell cytotoxicity against tumor cells. []

4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamides

  • Compound Description: This class of compounds represents a series of structural analogs that served as the basis for developing MK-8617. These compounds exhibit potent and selective inhibition of HIF prolyl hydroxylases (PHDs), similar to MK-8617. []
Source and Classification

MK-8617 was developed through a collaborative effort involving Merck & Co., Inc. and various academic institutions, focusing on its efficacy as an orally bioavailable agent targeting prolyl hydroxylase enzymes. These enzymes are critical in the regulation of hypoxia-inducible factors, thus influencing erythropoiesis and other metabolic processes associated with oxygen availability .

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-8617 involves several chemical transformations aimed at constructing its unique molecular framework. Key steps include:

  1. Starting Materials: The synthesis begins with substituted anilines and α-bromo esters, which undergo cyclization to form lactams.
  2. Reduction Steps: The lactam intermediates are then reduced to cyclic anilines, followed by further modifications such as acylation and Dieckmann-type reactions to develop bicyclic structures.
  3. Final Modifications: The final compound is obtained through amide formation and hydrolysis of protective groups, allowing for the introduction of various substituents that enhance its biological activity .
Molecular Structure Analysis

Structure and Data

MK-8617 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula and specific structural details are crucial for understanding its mechanism of action.

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: 273.28 g/mol
  • Structural Features: The compound includes a prolyl hydroxylase domain that interacts with hypoxia-inducible factors, facilitating their stabilization under low oxygen conditions .
Chemical Reactions Analysis

Reactions and Technical Details

MK-8617 undergoes several chemical reactions that are pivotal in its function as a prolyl hydroxylase inhibitor:

  1. Oxidation Reactions: MK-8617 is susceptible to oxidation, leading to the formation of hydroxylated metabolites. This property is significant for understanding its metabolic pathways and potential side effects.
  2. Conjugation Reactions: The compound can form glucuronic acid conjugates, which may influence its pharmacokinetics and bioavailability .
  3. Inhibition Mechanism: By inhibiting prolyl hydroxylases, MK-8617 prevents the degradation of hypoxia-inducible factors, thereby enhancing erythropoiesis and modulating inflammatory responses .
Mechanism of Action

Process and Data

MK-8617 exerts its effects primarily through the stabilization of hypoxia-inducible factors, specifically HIF-1α. This stabilization leads to several downstream effects:

  1. Erythropoiesis Enhancement: By stabilizing HIF-1α, MK-8617 promotes the transcription of erythropoietin, leading to increased red blood cell production.
  2. Anti-inflammatory Effects: The compound has been shown to inhibit M1 macrophage polarization, reducing the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .
  3. Pathway Involvement: MK-8617 influences pathways involving uridine diphosphate glucose and P2Y14 receptors, highlighting its multifaceted role in cellular metabolism and inflammation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MK-8617 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide and exhibits variable solubility in aqueous environments.
  • Stability: MK-8617 shows stability under physiological conditions but is subject to metabolic transformations that can affect its efficacy.
  • Bioavailability: As an orally bioavailable compound, MK-8617 demonstrates favorable pharmacokinetic properties suitable for therapeutic applications .
Applications

Scientific Uses

MK-8617 has potential applications in various scientific fields:

  1. Anemia Treatment: Its primary application lies in treating anemia associated with chronic kidney disease by enhancing erythropoiesis through HIF stabilization.
  2. Inflammation Research: MK-8617 serves as a valuable tool for studying macrophage polarization and inflammation mechanisms, providing insights into potential anti-inflammatory therapies .
  3. Fibrosis Studies: Recent research indicates that MK-8617 may have implications in renal fibrosis, suggesting broader applications in understanding fibrotic diseases .

Properties

CAS Number

1187990-87-9

Product Name

MK-8617

IUPAC Name

N-[bis(4-methoxyphenyl)methyl]-6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxamide

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C24H21N5O4/c1-32-17-9-5-15(6-10-17)21(16-7-11-18(33-2)12-8-16)27-23(30)19-14-25-22(28-24(19)31)20-4-3-13-26-29-20/h3-14,21H,1-2H3,(H,27,30)(H,25,28,31)

InChI Key

WXLPERVDMILVIF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CN=C(NC3=O)C4=NN=CC=C4

Solubility

Soluble in DMSO

Synonyms

MK-8617; MK 8617; MK8617.

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CN=C(NC3=O)C4=NN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.